![molecular formula C17H21N3O4S B2572948 2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide CAS No. 2034445-72-0](/img/structure/B2572948.png)
2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide
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Description
2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Hydrogen-Bond Effect and Molecular Structure Investigation
A comprehensive theoretical and experimental structural study on N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide (SMS) explored its optimized molecular structure, harmonic vibrational frequencies, and electronic structures. The study utilized DFT/B3LYP and HF methods, analyzing stability from hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bonds. This highlights the importance of structural and electronic properties in understanding the activity and potential applications of sulfonamide derivatives in molecular electronics, drug design, and material science (Mansour & Ghani, 2013).
Photodynamic Therapy Applications
A study introduced new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, investigating their spectroscopic, photophysical, and photochemical properties for potential use in photodynamic therapy. This research underscores the role of such compounds in developing novel photosensitizers for cancer treatment, emphasizing the high singlet oxygen quantum yield and good fluorescence properties of these derivatives (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal Screening
Novel azetidin-2-ones bearing the benzenesulfonamide moiety were synthesized and evaluated for their antifungal activity, showing potent activity against Aspergillus niger and Aspergillus flavus. This research illustrates the application of benzenesulfonamide derivatives in developing antifungal agents, highlighting significant structure-activity relationship (SAR) trends (Gupta & Halve, 2015).
properties
IUPAC Name |
2-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-23-15-5-2-3-6-16(15)25(21,22)20-13-7-9-14(10-8-13)24-17-18-11-4-12-19-17/h2-6,11-14,20H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDUBMISZPIQPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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